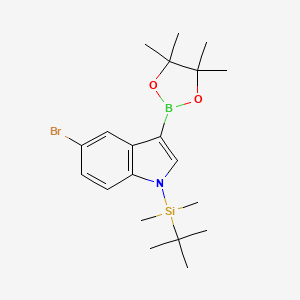

5-ブロモ-1-(t-ブチルジメチルシリル)インドール-3-ボロン酸ピナコールエステル

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

5-Bromo-1-(t-butyldimethylsilyl)indole-3-boronic acid pinacol ester is a boronic ester derivative of indole, a heterocyclic aromatic organic compound

科学的研究の応用

5-Bromo-1-(t-butyldimethylsilyl)indole-3-boronic acid pinacol ester has several applications in scientific research:

Medicinal Chemistry: Used in the synthesis of potential drug candidates, particularly those targeting cancer, neurological disorders, and infectious diseases.

Organic Synthesis: Serves as a building block for the construction of complex organic molecules.

Material Science: Utilized in the development of novel materials with specific electronic or optical properties.

Biological Studies: Employed in the study of biological pathways and mechanisms due to its ability to interact with various biomolecules.

作用機序

Target of Action

It’s known that boronic acids and their derivatives, such as pinacol esters, are commonly used in suzuki-miyaura cross-coupling reactions . This reaction is a type of palladium-catalyzed carbon-carbon bond-forming process . Therefore, the compound’s primary targets could be the organic groups involved in these reactions.

Mode of Action

The compound, being a boronic acid pinacol ester, plays a crucial role in the Suzuki-Miyaura cross-coupling reaction . This reaction involves two key steps: oxidative addition and transmetalation . In the oxidative addition step, palladium donates electrons to form a new Pd-C bond with an electrophilic organic group . In the transmetalation step, the boronic acid pinacol ester transfers the organic group from boron to palladium .

Biochemical Pathways

The Suzuki-Miyaura cross-coupling reaction, in which this compound participates, is a key biochemical pathway in synthetic chemistry . It enables the formation of carbon-carbon bonds, which is a fundamental process in the synthesis of various organic compounds . The downstream effects include the creation of complex organic structures, which can be used in various applications, from pharmaceuticals to materials science .

Pharmacokinetics

It’s important to note that boronic acid pinacol esters are generally susceptible to hydrolysis , which could influence their bioavailability and stability. The rate of this reaction is strongly influenced by pH and can be considerably accelerated at physiological pH .

Result of Action

The primary result of the compound’s action is the formation of new carbon-carbon bonds via the Suzuki-Miyaura cross-coupling reaction . This allows for the synthesis of complex organic structures.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of this compound. For instance, the pH of the environment can affect the rate of hydrolysis of the boronic acid pinacol ester . Additionally, the presence of a palladium catalyst and appropriate organic groups is necessary for the Suzuki-Miyaura cross-coupling reaction to occur .

生化学分析

Biochemical Properties

They can undergo transformations including oxidations, aminations, halogenations, and C–C-bond-formations such as alkenylations, alkynylations, and arylations

Cellular Effects

Boronic esters are known to have various effects on cells depending on their specific structures and the types of cells they interact with .

Molecular Mechanism

Boronic esters are known to participate in Suzuki–Miyaura coupling, a widely-applied transition metal catalysed carbon–carbon bond forming reaction . This involves oxidative addition with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond .

Temporal Effects in Laboratory Settings

It is known that the compound is stable when stored in a freezer .

Metabolic Pathways

Boronic esters are known to be involved in a variety of metabolic pathways .

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-1-(t-butyldimethylsilyl)indole-3-boronic acid pinacol ester typically involves the following steps:

Bromination: The indole core is brominated at the 5-position using a brominating agent such as N-bromosuccinimide (NBS).

Silylation: The 1-position of the indole is protected with a t-butyldimethylsilyl (TBDMS) group using a silylating agent like TBDMS chloride in the presence of a base such as imidazole.

Borylation: The 3-position of the indole is functionalized with a boronic acid pinacol ester group through a palladium-catalyzed borylation reaction using bis(pinacolato)diboron (B2Pin2) and a palladium catalyst like Pd(dppf)Cl2.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions for higher yields and purity, as well as ensuring the process is cost-effective and environmentally friendly.

化学反応の分析

Types of Reactions

5-Bromo-1-(t-butyldimethylsilyl)indole-3-boronic acid pinacol ester can undergo various chemical reactions, including:

Suzuki-Miyaura Coupling: This is a common reaction for forming carbon-carbon bonds, where the boronic ester reacts with an aryl or vinyl halide in the presence of a palladium catalyst and a base.

Oxidation: The boronic ester group can be oxidized to form the corresponding alcohol or phenol.

Substitution: The bromine atom at the 5-position can be substituted with various nucleophiles under appropriate conditions.

Common Reagents and Conditions

Suzuki-Miyaura Coupling: Typically involves a palladium catalyst (e.g., Pd(PPh3)4), a base (e.g., K2CO3), and a solvent (e.g., toluene or ethanol).

Oxidation: Can be performed using oxidizing agents like hydrogen peroxide (H2O2) or sodium periodate (NaIO4).

Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in the presence of a suitable base.

Major Products Formed

Suzuki-Miyaura Coupling: Produces biaryl or styrene derivatives.

Oxidation: Yields alcohols or phenols.

Substitution: Results in various substituted indole derivatives.

類似化合物との比較

Similar Compounds

5-Bromoindole-3-boronic acid pinacol ester: Lacks the t-butyldimethylsilyl group, making it less sterically hindered.

1-(t-Butyldimethylsilyl)indole-3-boronic acid pinacol ester: Lacks the bromine atom, affecting its reactivity in substitution reactions.

Indole-3-boronic acid pinacol ester: Lacks both the bromine and silyl groups, making it more reactive but less selective.

Uniqueness

5-Bromo-1-(t-butyldimethylsilyl)indole-3-boronic acid pinacol ester is unique due to the combination of the bromine, silyl, and boronic ester groups. This combination provides a balance of reactivity and stability, making it a versatile intermediate in organic synthesis and medicinal chemistry.

特性

IUPAC Name |

[5-bromo-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)indol-1-yl]-tert-butyl-dimethylsilane |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H31BBrNO2Si/c1-18(2,3)26(8,9)23-13-16(15-12-14(22)10-11-17(15)23)21-24-19(4,5)20(6,7)25-21/h10-13H,1-9H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MHJFXMSQLQDCIE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CN(C3=C2C=C(C=C3)Br)[Si](C)(C)C(C)(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H31BBrNO2Si |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

436.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Tert-butyl N-[2-[(2-chloroacetyl)amino]-1-(2,3-dichlorophenyl)ethyl]carbamate](/img/structure/B2399208.png)

![7-ethoxy-5-(pyridin-2-yl)-2-(thiophen-2-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazine](/img/structure/B2399212.png)

![2-[(4-Fluoro-3-methoxyphenyl)amino]cyclobutan-1-ol](/img/structure/B2399213.png)

![4,4-Difluoro-1-[3-(trifluoromethyl)benzoyl]piperidine](/img/structure/B2399215.png)

![1-(3-chloro-4-methoxyphenyl)-4-(3-phenylpropyl)hexahydrothieno[3,4-b]pyrazin-2(1H)-one 6,6-dioxide](/img/structure/B2399220.png)

![1-(4-(3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2-(2-methoxyphenoxy)ethanone](/img/structure/B2399225.png)

![N-[[6-[4-chlorophenyl]imidazo[2,1-b][1,3]thiazol-5-yl]methylene]-4-[trifluoromethyl]aniline](/img/structure/B2399226.png)

![Allyl 6-[4-(4-fluorophenyl)piperazino]nicotinate](/img/structure/B2399228.png)

![4-amino-5-[(3-methylphenoxy)methyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B2399230.png)

![5-Tert-butyl-1,6-dioxaspiro[2.5]octane](/img/structure/B2399231.png)